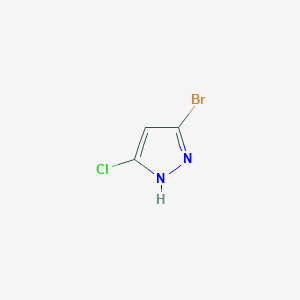

3-bromo-5-chloro-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

3-bromo-5-chloro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRGYFXCFOOSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015779-45-9 | |

| Record name | 3-bromo-5-chloro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-chloropyridinium chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 3-bromo-5-chloro-1H-pyrazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-chloro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate for Insecticides

One of the primary applications of 3-bromo-5-chloro-1H-pyrazole is its role as an intermediate in the synthesis of chlorantraniliprole, a novel insecticide with high efficiency against lepidopteran pests. This compound acts as a ryanodine receptor modulator, causing the release of calcium ions in insects, leading to their death. The synthesis involves several steps where 3-bromo-5-chloro-1H-pyrazole is reacted with other reagents to produce the final insecticide product .

Synthesis Pathway

The general synthetic pathway for chlorantraniliprole from 3-bromo-5-chloro-1H-pyrazole includes:

- Step 1: Reaction with a chloropyridine derivative.

- Step 2: Formation of the key intermediate through cyclization and halogenation reactions.

- Step 3: Finalization through esterification or similar reactions to yield chlorantraniliprole.

Pharmaceutical Applications

Potential Drug Development

Research indicates that compounds containing the pyrazole ring have potential therapeutic applications, including anti-inflammatory and analgesic properties. The unique substitution patterns on the pyrazole ring can enhance biological activity and selectivity for specific targets in drug development .

Case Study: Anti-Cancer Activity

A study explored the synthesis of various pyrazole derivatives, including those derived from 3-bromo-5-chloro-1H-pyrazole, which exhibited promising anti-cancer activity in vitro. The mechanism involves inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest .

Agricultural Chemistry

Pesticide Development

3-Bromo-5-chloro-1H-pyrazole is utilized in developing new pesticide formulations. Its ability to modify biological pathways in pests makes it an attractive candidate for creating more effective pest control agents. The compound's environmental impact is also a focus of research, aiming to develop safer alternatives to existing pesticides .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for chlorantraniliprole | Acts on ryanodine receptors; effective against lepidopteran pests |

| Pharmaceutical Research | Potential anti-cancer agent | Induces apoptosis in cancer cells; promising therapeutic candidates |

| Agricultural Chemistry | Development of new pesticides | Enhances efficacy; focus on environmental safety |

Mecanismo De Acción

The mechanism of action of 3-bromo-5-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table highlights key structural analogs of 3-bromo-5-chloro-1H-pyrazole and their properties:

Key Observations:

- Substituent Effects on Reactivity :

- The presence of a carboxylic acid group (e.g., in 500011-86-9) enhances solubility in polar solvents and enables conjugation with amines or alcohols, making it suitable for amide bond formation in insecticides .

- Nitro groups (e.g., in 5-bromo-3-nitro-1H-pyrazole) increase electrophilicity, facilitating reduction reactions to amines .

3-Bromo-5-Chloro-1H-Pyrazole:

- Bromination/Chlorination : Halogenation of pyrazole precursors using reagents like POBr₃ or N-bromosuccinimide (NBS) .

- Cyclization : Condensation reactions of hydrazines with β-diketones or α,β-unsaturated carbonyls.

Comparison with Key Analogs:

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (BCPA): Synthesized via hydrazinolysis, cyclization, bromination, and oxidation starting from 2,3-dichloropyridine. Total yield: 41.87%, purity: 98.5% . Critical intermediate for chlorantraniliprole, a diamide insecticide targeting ryanodine receptors .

Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate :

3-Bromo-5-methyl-1H-pyrazole :

- Commercial availability (CAS 5744-68-3) suggests scalable synthesis, likely via alkylation of bromopyrazole precursors .

Actividad Biológica

3-Bromo-5-chloro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications based on recent research findings.

3-Bromo-5-chloro-1H-pyrazole can be synthesized through various methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. The presence of bromine and chlorine in its structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. In one study, 3-bromo-5-chloro-1H-pyrazole demonstrated notable inhibitory effects against these pathogens at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-bromo-5-chloro-1H-pyrazole has been investigated through its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies revealed that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Emerging evidence suggests that 3-bromo-5-chloro-1H-pyrazole may possess anticancer activities. A study highlighted its potential as a TRK inhibitor, with IC50 values in the low nanomolar range for inhibiting TRKA/B/C activity, indicating its promise in targeting cancer cell growth .

The biological activity of 3-bromo-5-chloro-1H-pyrazole is attributed to its ability to interact with various biological targets through mechanisms such as tautomerism, which influences its reactivity. This structural flexibility allows it to participate in biochemical pathways relevant to disease modulation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-chloro-1H-pyrazole, and how can reaction yields be optimized?

- Methodology : A two-step synthesis involves reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group, followed by a reaction with formaldehyde under alkaline conditions to form derivatives like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde. Key factors for optimization include temperature control (room temperature to reflux), stoichiometric ratios (e.g., 1:3 molar ratio of substrate to trifluoromethyl chloride), and monitoring via TLC .

- Yield Improvement : Use excess trifluoromethyl chloride to drive the reaction forward and employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

Q. How is 3-bromo-5-chloro-1H-pyrazole characterized structurally and spectroscopically?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.34–8.08 ppm, CF groups at δ 118.94 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 418.9782) .

- X-ray Crystallography : Determines dihedral angles between pyrazole and aromatic rings (e.g., 74.91° between pyrazole and chlorophenyl rings) and unit cell parameters (triclinic, P1 space group) .

Q. What purification strategies are effective for isolating 3-bromo-5-chloro-1H-pyrazole and its derivatives?

- Chromatography : Silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol) is standard. TLC (R = 0.5 in ethyl acetate/hexane) monitors reaction progress .

- Crystallization : Slow evaporation of ethyl acetate solutions yields high-purity crystals for structural studies .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : Bromine at the 3-position acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. Electronic effects from the chloro substituent at the 5-position moderate reactivity—electron-withdrawing groups slow oxidative addition but stabilize intermediates .

- Case Study : In synthesizing 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, Pd-catalyzed coupling achieves 72% yield using DMF as a solvent and PCC as an oxidant .

Q. What computational tools can predict the electronic properties of 3-bromo-5-chloro-1H-pyrazole derivatives?

- DFT Studies : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potential maps. Crystal structure data (e.g., α = 109.08°, β = 94.52°) from X-ray diffraction can validate computational models .

Q. How are biological activities of 3-bromo-5-chloro-1H-pyrazole derivatives evaluated in drug discovery?

- Screening Protocols :

- Enzyme Assays : Test carbonic anhydrase inhibition (IC values) using fluorescence-based assays .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Note: Derivatives like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde showed inactivity in preliminary screens, suggesting structural modifications (e.g., adding sulfonamide groups) are needed .

Q. What safety and handling protocols are critical when working with 3-bromo-5-chloro-1H-pyrazole?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.